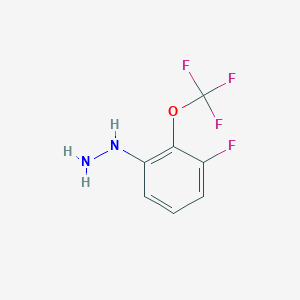
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-2-(trifluoromethoxy)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides
Applications De Recherche Scientifique
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biochemical pathways and interactions due to its potential biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The exact mechanism of action of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific proteins or enzymes in biological systems, leading to various biochemical and physiological effects. The presence of fluorine and trifluoromethoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds such as:
2-(Trifluoromethoxy)phenylhydrazine Hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the presence of a hydrochloride group.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxyphenyl groups and is used in similar applications. The unique combination of fluorine and trifluoromethoxy groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H6F4N2O |
|---|---|
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
[3-fluoro-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |
Clé InChI |
CRQMLKRNQRLQAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)OC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
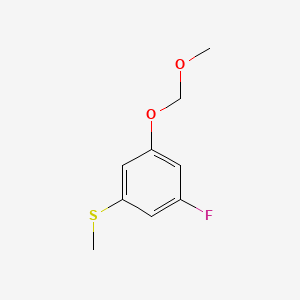
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
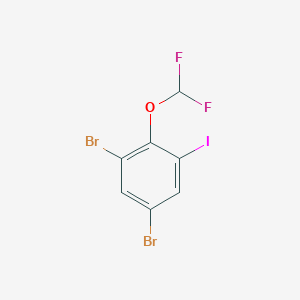

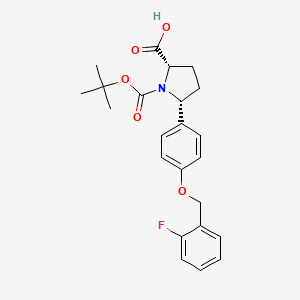
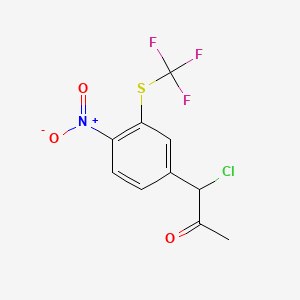
![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)
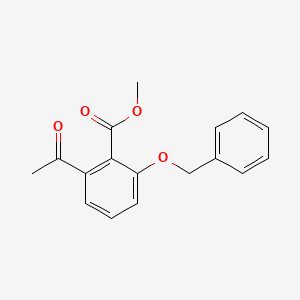
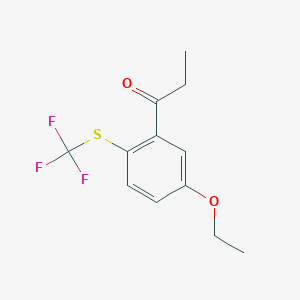

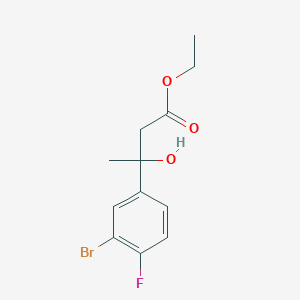
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
